Home > Products > Screening Compounds P62292 > 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine - 2090852-62-1

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Catalog Number: EVT-1772710
CAS Number: 2090852-62-1
Molecular Formula: C12H14BrN3
Molecular Weight: 280.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone

  • Compound Description: 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) is a compound previously identified as an inhibitor of Aurora Kinase A (AURKA) []. Research indicates PHT can inhibit the growth of Merkel cell carcinoma (MCC) cells by repressing the transcription of viral T antigens, independent of its AURKA inhibitory activity []. Further investigation suggests PHT might possess an inhibitory activity against glycogen synthase kinase 3 (GSK3), a kinase known to promote T antigen transcription [].

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound is a heterocycle synthesized from the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine []. The structure of this compound was confirmed through X-ray diffraction and spectral analyses []. While specific biological activities weren't reported in the provided abstract, its complex structure suggests potential for various applications.

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a pyrazol-3-yl pyrimidin-4-amine identified as a potent Jak2 inhibitor []. It demonstrates activity against Jak2 V617F cell lines in vitro and exhibits in vivo efficacy in a TEL-Jak2 model []. AZD1480 possesses favorable physical properties and preclinical pharmacokinetics, leading to its evaluation in Phase I clinical trials [].

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol alkylderivatives

  • Compound Description: This class of compounds, containing both 1,2,4-triazole and pyrazole rings, were synthesized and evaluated for their antioxidant activities []. Some of the synthesized alkylderivatives displayed moderate antiradical activity in the DPPH radical scavenging assay [].

4-(5-Methyl-1H-pyrazol-3-yl)pyridine monohydrate

  • Compound Description: This compound, a close analog of the target compound, consists of a pyridine ring directly bonded to a 5-methyl-1H-pyrazol-3-yl ring and a water molecule of crystallization []. The crystal structure reveals a dihedral angle of 27.52 (2)° between the planes of the pyridine and pyrazole rings [].

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound is characterized by a central pyrazole ring with a twisted conformation, as indicated by the dihedral angles between the pyrazole ring and its adjacent thiazole and triazole rings []. It exhibits intermolecular interactions such as C—H⋯N, C—H⋯F, C—H⋯π and π–π interactions in the crystal structure [].

Substituted (5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazoles

  • Compound Description: This series of compounds was designed and synthesized as potential androgen receptor antagonists []. Although specific details regarding their structures and activities are not provided in the abstract, their design rationale points to their potential as therapeutic agents.

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)

  • Compound Description: This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) []. It exhibits favorable characteristics such as high potency, high subtype selectivity, and suitable lipophilicity for development as a positron emission tomography (PET) ligand [].

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: This class of compounds, specifically 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5), are isostructural, crystallizing in the triclinic P-1 space group []. The molecules exhibit a generally planar conformation with one fluorophenyl group oriented perpendicular to the main plane [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a new-generation selective AKT inhibitor []. It displays promising kinase selectivity, excellent anticancer cell proliferation potency, and lower toxicity against keratinocytes compared to earlier compounds in its class []. Its favorable pharmacokinetic profile and in vivo efficacy led to the approval of its investigational new drug (IND) application by the National Medical Products Administration (NMPA) [].

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist []. It demonstrates strong inhibitory activity against ADP-induced platelet aggregation and displays potent in vivo antiplatelet and antithrombotic effects []. SAR216471 represents a potential alternative to clopidogrel as an antiplatelet agent [].

5-Methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 5-methyl-4-(5-methyl-1H-pyrazol-2-ium-3-yl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-ide monohydrate

  • Compound Description: This compound exists as a co-crystal containing both its neutral molecule and zwitterionic tautomer forms, along with a water molecule of crystallization []. Conventional hydrogen bonding within the crystal structure leads to the formation of supramolecular layers [].

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: The title compound exists as two independent molecules in the asymmetric unit, both displaying a small dihedral angle between the triazole and pyrazole rings []. The crystal packing reveals the formation of independent A and B chains along the b-axis direction, driven by N—H⋯N hydrogen bonds [].

2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

  • Compound Description: This cadmium(II) complex features a five-coordinate cadmium atom adopting a distorted trigonal bipyramidal geometry [, ]. The organic ligand, which acts as a tridentate chelator, coordinates to the cadmium center through three nitrogen atoms [, ]. The crystal structure is stabilized by intermolecular hydrogen bonding between the NH group of the benzimidazole moiety and a chlorine atom of an adjacent molecule [, ].

4-hydroxy-3-(5-methyl-1-phenyl-1H-pyrazol-3-yl)pyrano(3,2-c)chromene-2,5-dione

  • Compound Description: This compound was synthesized from 4-hydroxycoumarin through a multi-step procedure and its structure was confirmed through elemental analysis, IR, NMR, and mass spectral studies []. While specific biological activities weren't described in the abstract, the presence of the pyrano(3,2-c)chromene-2,5-dione scaffold suggests potential for various pharmacological applications.

5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate

  • Compound Description: In this compound, the tolyl rings are oriented at a specific dihedral angle, while the 5-methyl-1H-pyrazol-3-ol ring remains roughly planar []. The crystal structure is characterized by weak π–π interactions between tolyl groups and C—H⋯π contacts [].

4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine (P027)

  • Compound Description: P027 is a σ(1) receptor antagonist with potential applications in the treatment of various conditions, including diarrhea, lipoprotein disorders, migraine, obesity, arthritis, hypertension, arrhythmia, ulcers, learning deficits, cognitive impairment, neurodegenerative diseases, demyelinating diseases, drug dependence, tardive dyskinesia, ischemic stroke, epilepsy, shock, stress, cancer, psychotic conditions, inflammations, and autoimmune diseases [, , , , , ].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery []. It exhibits efficacy in rodent choroidal neovascularization (CNV) models, limited systemic exposure after topical ocular administration, and a favorable ocular pharmacokinetic profile, suggesting its potential as a treatment for neovascular age-related macular degeneration [].

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one (compound 10)

  • Compound Description: This compound, synthesized from 2,3-dichloropyridine via a nine-step procedure, exhibits excellent insecticidal activity against Plutella xylostella []. The structure of compound 10 has been confirmed through various spectroscopic techniques including 1H NMR, 13C NMR, MS, and single-crystal X-ray diffraction [].

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Compound Description: This compound belongs to the 5H-chromeno[2,3-b]pyridine class, known for its diverse biological and industrial applications []. Synthesized via a multicomponent reaction, its structure has been characterized using elemental analysis, mass spectrometry, and NMR spectroscopy []. Preliminary assessments of its ADME (absorption, distribution, metabolism, and excretion) properties have also been conducted [].

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

  • Compound Description: GLPG2938 is a potent and selective S1P2 receptor (S1PR2) antagonist identified as a potential therapeutic candidate for treating idiopathic pulmonary fibrosis (IPF) []. It exhibits excellent potency in an IL8 release assay, displays favorable pharmacokinetic properties, and demonstrates good activity in a bleomycin-induced pulmonary fibrosis model [].
Overview

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a complex organic compound that features a pyrazole ring substituted with a bromo group and an isopropyl group. This compound is classified under pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the pyrazole and pyridine moieties contributes to its potential as a pharmacologically active agent.

Source and Classification

The compound can be synthesized through various chemical methods, often involving the manipulation of pyrazole and pyridine structures. Pyrazoles are recognized for their ability to coordinate with metal ions, making them valuable in coordination chemistry and materials science. Furthermore, the classification of this compound falls within the realm of heterocyclic compounds, specifically focusing on nitrogen-containing rings.

Synthesis Analysis

Methods

The synthesis of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can be approached through several methodologies:

  1. Cyclocondensation Reactions: This method involves the reaction of hydrazines with carbonyl compounds to form pyrazole derivatives. For instance, arylhydrazines can react with malononitrile derivatives to yield various substituted pyrazoles .
  2. Bromination Reactions: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or direct bromination using reagents such as N-bromosuccinimide .
  3. Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of bases like sodium hydride or potassium carbonate .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice (e.g., ethanol, dimethylformamide), and reaction time to optimize yield and purity. Techniques such as recrystallization or chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine consists of a pyridine ring bonded to a substituted pyrazole ring. The key structural features include:

  • Pyrazole Ring: Contains nitrogen atoms at positions 1 and 2, with substituents at positions 4 (bromo) and 5 (methyl).
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

Data

Crystallographic studies may reveal bond lengths and angles that provide insight into the compound's geometry and electronic properties. For instance, bond lengths involving bromine and carbon can influence the reactivity and stability of the compound .

Chemical Reactions Analysis

Reactions

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine substituent can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Coordination Chemistry: The nitrogen atoms in both the pyrazole and pyridine rings can coordinate with metal ions, forming complexes that exhibit unique properties .
  3. Condensation Reactions: The compound may also engage in condensation reactions to form more complex structures.

Technical Details

Understanding these reactions involves analyzing reaction mechanisms, including transition states and intermediates, which are crucial for predicting product outcomes.

Mechanism of Action

The mechanism by which 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine exerts its biological effects is not fully elucidated but may involve:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes through competitive or noncompetitive binding.
  2. Receptor Interaction: It could interact with cellular receptors, influencing signaling pathways relevant to various diseases.

Data from biological assays would be necessary to confirm these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine include:

  • Melting Point: A characteristic melting point that indicates purity.
  • Solubility: Solubility in organic solvents like ethanol or dimethyl sulfoxide.

Chemical Properties

Chemical properties include stability under various conditions (e.g., pH, temperature) and reactivity towards common reagents used in organic synthesis .

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry can provide detailed insights into these properties.

Applications

The scientific uses of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine span several fields:

  1. Medicinal Chemistry: Potential development as a drug candidate due to its biological activity.
  2. Coordination Chemistry: Utilization in synthesizing metal-organic frameworks or catalysts.
  3. Material Science: Application in creating novel materials with specific electronic or optical properties.

Properties

CAS Number

2090852-62-1

Product Name

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

IUPAC Name

4-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

InChI

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-4-6-14-7-5-10/h4-8H,1-3H3

InChI Key

TXZAJYAEJCMBCS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(C)C)C2=CC=NC=C2)Br

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=CC=NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.